5,7-Dihydroxyflavanone

説明

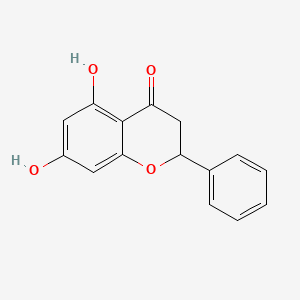

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFCJEUYXNAHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285959 | |

| Record name | 5,7-Dihydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-39-7, 68745-38-0 | |

| Record name | Pinocembrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 68745-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dihydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of 5,7 Dihydroxyflavanone

Conventional Synthetic Routes

Traditional methods for synthesizing the flavanone (B1672756) core, including 5,7-dihydroxyflavanone, have historically relied on established organic reactions.

Condensation Reactions and Acid-Catalyzed Cyclodehydration

A common and direct approach to synthesizing flavanones involves a Claisen-Schmidt condensation followed by an intramolecular cyclization. This process typically starts with the reaction of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) in the presence of a base to form a 2'-hydroxychalcone (B22705) intermediate. nih.govresearchgate.net Subsequent acid-catalyzed cyclodehydration of the chalcone (B49325) yields the flavanone ring system. jst.go.jpnih.gov

The Claisen-Schmidt condensation involves the base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound to form a β-hydroxy carbonyl, which can then dehydrate to an α,β-unsaturated carbonyl. masterorganicchemistry.com In the context of this compound synthesis, 2,4,6-trihydroxyacetophenone is a key starting material. nih.govkoreascience.kr The reaction of this acetophenone (B1666503) with a benzaldehyde derivative under basic conditions, such as with potassium hydroxide (B78521), leads to the formation of the corresponding chalcone. nih.govresearchgate.net

Following the formation of the chalcone, an acid catalyst is employed to facilitate the intramolecular Michael addition, leading to the cyclization and formation of the flavanone. nih.govmasterorganicchemistry.comresearchgate.net Various acids can be used for this step, with mineral acids like sulfuric acid being common. researchgate.net The efficiency of this cyclization can be influenced by the reaction conditions and the specific substitution pattern of the chalcone.

A series of 5,7-dihydroxyflavone analogs can be prepared through the condensation reactions of tert-butyldimethylsilyl (TBS)-protected acetophenone and methyl benzoates, followed by acid cyclodehydration. jst.go.jpnih.gov These intermediates then undergo acid cyclodehydration and deprotection to form the final 5,7-dihydroxyflavone products. jst.go.jp

Baker-Venkataraman Rearrangement Techniques

The Baker-Venkataraman rearrangement is a powerful tool for the synthesis of 1,3-diketones, which are key precursors to chromones and flavones. innovareacademics.inwikipedia.orgjk-sci.com This rearrangement involves the transformation of a 2-acetoxyacetophenone with a base to generate a 1,3-diketone. wikipedia.orgjk-sci.com The mechanism proceeds through the formation of an enolate, followed by an intramolecular acyl transfer. wikipedia.org

For the synthesis of flavones, the 1,3-diketone intermediate generated from the Baker-Venkataraman rearrangement is subsequently cyclized under acidic conditions to form the flavone (B191248) core. innovareacademics.inwikipedia.org This method has been widely utilized in the synthesis of various flavone derivatives. innovareacademics.inuclan.ac.uk While traditionally requiring strong acid for the final cyclodehydration step, milder methods have also been developed. wikipedia.org

The synthesis of 5,7-dihydroxyflavone derivatives can be optimized by employing the Baker-Venkataraman rearrangement. uclan.ac.uk This approach often involves the protection of hydroxyl groups, which are then deprotected in later steps to yield the desired flavanone.

Advanced Synthetic Strategies

To improve efficiency, yield, and to allow for the synthesis of more complex derivatives, advanced synthetic strategies have been developed. These often involve the use of protecting groups and the exploration of novel reaction conditions.

Methyl Protection of Hydroxyl Groups in Synthetic Pathways

In the synthesis of polyhydroxylated flavonoids like this compound, selective protection of the hydroxyl groups is often necessary to prevent unwanted side reactions. mdpi.com Methyl groups are commonly used as protecting groups for hydroxyl functions. mdpi.com For instance, in the synthesis of 5,7-dihydroxy-4'-methoxyflavone, a different synthetic pathway involving selective protection and deprotection was utilized. researchgate.net

The use of methoxymethyl (MOM) as a protecting group for the hydroxyl groups of 2,4,6-trihydroxyacetophenone has been reported as part of an improved synthetic approach. nih.govresearchgate.net This protection allows for the subsequent Claisen-Schmidt condensation and cyclization reactions to proceed with higher efficiency. nih.gov The MOM groups can then be removed under acidic conditions to yield the final this compound derivatives. researchgate.net

Demethylation, the removal of the methyl protecting groups, is a critical final step. Lewis acids such as aluminum chloride (AlCl₃), magnesium bromide etherate (MgBr₂·OEt₂), and boron trichloride (B1173362) (BCl₃), as well as Brønsted acids, have been employed for this purpose. mdpi.com The regioselectivity of demethylation can be influenced by the neighboring carbonyl group and the specific reagent used. mdpi.com

Development of Improved Synthetic Approaches

Another improved method involves the synthesis of 5,7-dihydroxyflavones from 6-hydroxy-5,7-dimethoxyflavones. mdpi.com Furthermore, a concise synthesis of pedalitin, a 5,6,7,3',4'-pentahydroxyflavone, was achieved from 6-hydroxy-2,3,4-trimethoxyacetophenone, highlighting advancements in the synthesis of complex flavonoids. mdpi.com

Derivatization and Analog Development

The structural framework of this compound provides a versatile template for the development of new analogs with potentially enhanced biological activities. nih.gov The ability to manipulate the structure of flavonoids through synthesis motivates research into creating libraries of derivatives for biological screening. nih.gov

A variety of this compound derivatives have been synthesized and evaluated for different biological activities. researchgate.netnih.govnih.gov For instance, a series of halogenated this compound derivatives were synthesized and showed promising antimicrobial activity. nih.govresearchgate.netnih.govescholarship.org The introduction of halogen substituents on the flavanone scaffold was hypothesized to enhance its antimicrobial properties. nih.govresearchgate.net

Synthesis of Halogenated this compound Derivatives

The introduction of halogen atoms to the this compound structure has been a key area of investigation. Halogenation can significantly influence the bioactivity of flavonoids. researchgate.net A general synthetic route to achieve halogenated derivatives involves a multi-step process starting from the protection of the hydroxyl groups of pinocembrin (B1678385), followed by the synthesis of a chalcone intermediate and subsequent cyclization and deprotection. researchgate.net

One common method begins with the protection of the hydroxyl groups at positions 5 and 7 of pinocembrin using methoxymethyl (MOM) chloride. researchgate.net The protected intermediate is then reacted with a substituted benzaldehyde in the presence of potassium hydroxide (KOH) in methanol (B129727) to form a chalcone. researchgate.net This chalcone is subsequently cyclized using sodium acetate (B1210297) (NaOAc) in refluxing methanol. researchgate.net The final step involves the removal of the MOM protecting groups with hydrochloric acid (HCl) in methanol to yield the desired this compound derivative. researchgate.net This process has been used to synthesize derivatives with halogens on the B-ring. nih.govresearchgate.net

An eco-friendly procedure for the halogenation of flavanones has also been reported, utilizing sodium halides, aqueous hydrogen peroxide, and acetic acid. researchgate.net This method allows for the preparation of brominated and chlorinated flavonoids. researchgate.net Studies have shown that halogenated derivatives of this compound exhibit notable antimicrobial activities. nih.govresearchgate.net For instance, derivatives with bromine or chlorine at the C-6 and C-8 positions have been synthesized and evaluated.

Computational studies have also explored the substitution of various functional groups, including halogens (Cl, F, Br, I), on the aromatic rings of pinocembrin to investigate changes in pharmacological effects. biointerfaceresearch.com

Table 1: Examples of Synthesized Halogenated this compound Derivatives

| Compound Name | Substituent(s) | Starting Material | Reference |

|---|---|---|---|

| 3'-Bromopinocembrin | 3'-Br | Pinocembrin | nih.gov |

| 4'-Bromopinocembrin | 4'-Br | Pinocembrin | nih.gov |

| 3'-Chloropinocembrin | 3'-Cl | Pinocembrin | nih.gov |

| 4'-Chloropinocembrin | 4'-Cl | Pinocembrin | nih.gov |

| 6,8-Dibromopinocembrin | 6,8-di-Br | Pinocembrin | nih.gov |

Generation of Alkoxyl-Substituted this compound Derivatives

The introduction of alkoxyl groups, particularly methoxy (B1213986) groups, is a common strategy in flavonoid derivatization. researchgate.net Methoxylation can improve properties such as aqueous solubility and membrane penetration, potentially leading to enhanced oral bioavailability compared to the parent hydroxylated compounds. researchgate.net

Furthermore, the hydroxyl groups on the A-ring of this compound can be selectively methylated. koreascience.kr For instance, 5-hydroxy-7-methoxyflavones and 5,7-dimethoxyflavones have been synthesized from 2,4,6-trihydroxyacetophenone. koreascience.kr The selective methylation of the 7-hydroxyl group can be achieved, followed by further modifications. koreascience.kr Studies have shown that methoxylated derivatives of this compound, such as wogonin, tend to be more stable than their hydroxylated counterparts when exposed to human gut microflora. nih.gov

Table 2: Examples of Synthesized Alkoxyl-Substituted this compound Derivatives

| Compound Name | Substituent(s) | Synthetic Method | Reference |

|---|---|---|---|

| 4'-Methoxy-5,7-dihydroxyflavanone | 4'-OCH₃ | Chalcone cyclization | nih.govresearchgate.net |

| 5-Hydroxy-7-methoxyflavanone | 7-OCH₃ | Selective methylation | koreascience.kr |

| 5,7-Dimethoxyflavanone | 5,7-di-OCH₃ | Methylation | koreascience.kr |

Chemical Modifications on the B-Ring System of this compound

The B-ring of the this compound scaffold is a primary target for chemical modification to generate structural diversity. nih.gov The nature and position of substituents on the B-ring are crucial and can significantly influence the molecule's biological properties. oup.comjst.go.jp

A versatile synthetic approach allows for the introduction of a wide range of substituents onto the B-ring by using different substituted benzaldehydes in the initial Claisen-Schmidt condensation to form the chalcone precursor. researchgate.netmdpi.com This method has been employed to create a library of this compound derivatives with various B-ring substitutions, including halogens (bromo, chloro), and methoxy groups at different positions (2', 3', and 4'). nih.govresearchgate.net

For instance, derivatives such as 3'-bromopinocembrin, 4'-chloropinocembrin, and 4'-methoxypinocembrin have been efficiently synthesized. nih.gov The number of hydroxyl groups on the B-ring also affects the properties of the flavanone. acs.org Naturally occurring flavanones like naringenin (B18129) (4'-hydroxy) and eriodictyol (B191197) (3',4'-dihydroxy) are examples of B-ring hydroxylated derivatives of the this compound core structure. oup.comresearchgate.net The synthesis of these and other hydroxylated or methoxylated B-ring analogs is a key focus in exploring structure-activity relationships. jst.go.jpscispace.com Studies have investigated the effects of introducing one, two, or three hydroxyl or methoxy groups on the B-ring, revealing that these modifications can induce different biological activities. jst.go.jpscispace.com

Table 3: Examples of B-Ring Modified this compound Derivatives

| Compound Name | B-Ring Substituent(s) | Synthetic Precursor | Reference |

|---|---|---|---|

| 2'-Chloropinocembrin | 2'-Cl | 2-Chlorobenzaldehyde | nih.gov |

| 3'-Chloropinocembrin | 3'-Cl | 3-Chlorobenzaldehyde | nih.gov |

| 4'-Chloropinocembrin | 4'-Cl | 4-Chlorobenzaldehyde | nih.gov |

| 2'-Bromopinocembrin | 2'-Br | 2-Bromobenzaldehyde | nih.gov |

| 3'-Bromopinocembrin | 3'-Br | 3-Bromobenzaldehyde | nih.gov |

| 4'-Bromopinocembrin | 4'-Br | 4-Bromobenzaldehyde | nih.gov |

| 4'-Methoxypinocembrin | 4'-OCH₃ | 4-Methoxybenzaldehyde | nih.govresearchgate.net |

| Naringenin | 4'-OH | 4-Hydroxybenzaldehyde | oup.com |

Biological Activities and Associated Molecular Mechanisms of 5,7 Dihydroxyflavanone

Enzyme Modulation

5,7-Dihydroxyflavanone and its derivatives have demonstrated significant interactions with key enzymes involved in metabolic regulation. These interactions include the inhibition of protein tyrosine phosphatase 1B and glycogen (B147801) phosphorylase, suggesting a role in modulating critical cellular functions.

Protein Tyrosine Phosphatase 1B (PTP1B) is a crucial negative regulator in the insulin (B600854) and leptin signaling pathways. tandfonline.com The inhibition of this enzyme is a key area of research. Studies have shown that synthetic derivatives of this compound are effective inhibitors of PTP1B, with inhibitory concentrations (IC₅₀ values) in the micromolar range. tandfonline.combohrium.comnih.gov

Kinetic studies have been performed to elucidate the mechanism by which this compound derivatives inhibit PTP1B. These analyses have consistently identified the mode of inhibition as both reversible and competitive. tandfonline.combohrium.comnih.gov This indicates that the compounds bind to the active site of the PTP1B enzyme non-covalently and compete with the enzyme's natural substrate. This mode of action is a critical characteristic, suggesting that the inhibitory effect can be modulated and is not permanent.

To be of therapeutic interest, an inhibitor must demonstrate selectivity for its target enzyme over other structurally similar enzymes. The selectivity of this compound derivatives has been assessed against related phosphatases, such as T-cell Protein Tyrosine Phosphatase (TCPTP). In one study, a specific derivative, designated as compound 4k, was found to be 3.7 times more selective for PTP1B than for TCPTP. tandfonline.combohrium.comnih.gov This demonstrates a degree of specificity for the target enzyme, which is a significant finding in the development of potential selective inhibitors.

| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity (Fold) |

| Derivative 4k | PTP1B | 2.37 ± 0.37 | 3.7-fold over TCPTP |

| Derivative 4k | TCPTP | ~8.77 | - |

This table presents the inhibitory concentration (IC₅₀) of a this compound derivative against PTP1B and its selectivity relative to TCPTP. tandfonline.com

Given that PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR), the effect of this compound derivatives on this pathway has been investigated. Cell-based studies using Chinese hamster ovary cells that express the human insulin receptor (CHO/hIR) have shown that a potent derivative of this compound is membrane-permeable and can enhance the tyrosine phosphorylation of the insulin receptor. tandfonline.combohrium.com This finding provides cellular evidence that the inhibition of PTP1B by these compounds translates to a functional effect on a key signaling pathway.

Glycogen phosphorylase (GP) is a critical enzyme in the regulation of glycogen metabolism, catalyzing the breakdown of glycogen into glucose-1-phosphate. acs.org The inhibitory potential of flavonoids sharing the 5,7-dihydroxy skeletal feature against GP has been evaluated. For instance, the related compound Chrysin (B1683763) (5,7-dihydroxyflavone) showed less than 50% inhibition of glycogen phosphorylase b (GPb) even at concentrations as high as 200 µM. acs.org Structure-activity relationship studies suggest that other structural features, such as the presence of hydroxyl groups on the B-ring, are also crucial for potent inhibitory activity against this enzyme. acs.org

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Cellular Regulation and Signal Transduction Pathways

The biological activities of this compound extend to the regulation of broader cellular processes and signal transduction networks. The compound's influence on the insulin signaling pathway through PTP1B inhibition is a primary example of its role in cellular regulation. By enhancing the phosphorylation of the insulin receptor, it directly modulates a pathway central to glucose homeostasis. tandfonline.combohrium.com

Furthermore, investigations into the related compound 5,7-dihydroxyflavone (Chrysin) have revealed its capacity to regulate signaling pathways related to apoptosis. Studies have shown it can up-regulate the expression of the pro-apoptotic protein Bax while down-regulating anti-apoptotic proteins such as Bcl-2, Mcl-1, and various inhibitors of apoptosis proteins (IAPs). nih.gov Additionally, it has been observed to decrease the phosphorylation levels of key signaling molecules like Akt and STAT3, thereby weakening anti-apoptotic signals and promoting the process of programmed cell death. nih.gov

Anti-Inflammatory Mechanisms

Research into this compound and its structural analogues, such as chrysin (5,7-Dihydroxyflavone), has revealed significant anti-inflammatory properties. These effects are attributed to the compound's ability to intervene in key signaling pathways that orchestrate the inflammatory response. The mechanisms involve the downregulation of pro-inflammatory enzymes, regulation of critical protein kinase cascades, and modulation of transcription factors that govern the expression of inflammatory genes.

This compound and its analogues have demonstrated the capacity to suppress the expression of key inflammatory mediators. In studies using lipopolysaccharide- (LPS-) stimulated RAW 264.7 macrophages, the 5,7-dihydroxyflavone analogue chrysin was shown to effectively reduce the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. The overexpression of iNOS and COX-2 is a hallmark of inflammatory processes, leading to the production of nitric oxide (NO) and prostaglandins, respectively. The suppression of these enzymes is a critical mechanism for the compound's anti-inflammatory effects nih.gov. This inhibitory action occurs at the transcriptional level, preventing the synthesis of these pro-inflammatory proteins semanticscholar.orgspandidos-publications.com.

The molecular anti-inflammatory action of 5,7-dihydroxyflavone analogues is further linked to their ability to regulate upstream signaling kinases. Specifically, chrysin has been found to significantly regulate the phosphorylation of Akt and Extracellular signal-regulated kinase 5 (ERK5) in LPS-stimulated macrophages nih.gov. Akt is a serine/threonine kinase that plays a central role in cell survival and proliferation, while ERK5 is a member of the mitogen-activated protein kinase (MAPK) family involved in regulating gene expression and cell proliferation nih.govfrontiersin.org. By modulating the phosphorylation status of Akt and ERK5, which are upstream of the NFκB pathway, 5,7-dihydroxyflavone analogues can effectively control the signaling cascade that leads to inflammation nih.gov.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called Inhibitor of kappa B alpha (IκBα) springermedizin.detaylorandfrancis.com. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS and COX-2 springermedizin.detaylorandfrancis.com. Studies have shown that 5,7-dihydroxyflavone analogues actively regulate the phosphorylation of IκBα nih.gov. This modulation disrupts the degradation of IκBα and subsequent activation of NF-κB, thereby suppressing the expression of NF-κB target genes and resulting in anti-inflammatory effects nih.govspandidos-publications.com.

Table 1: Summary of Anti-Inflammatory Mechanisms of this compound Analogues

| Target Molecule | Pathway/Family | Observed Effect | Outcome | Reference |

|---|---|---|---|---|

| iNOS | Inflammatory Mediator | Suppression of expression | Reduced Nitric Oxide production | nih.gov |

| COX-2 | Inflammatory Mediator | Suppression of expression | Reduced Prostaglandin (B15479496) production | nih.gov |

| Akt | Kinase Cascade | Regulation of phosphorylation | Modulation of downstream signaling | nih.gov |

| ERK5 | Kinase Cascade | Regulation of phosphorylation | Modulation of downstream signaling | nih.gov |

| NF-κB / IκBα | Transcription Factor Pathway | Regulation of IκBα phosphorylation | Inhibition of NF-κB activation | nih.gov |

Apoptosis Induction and Anti-Cancer Mechanisms

This compound demonstrates potential as an anti-cancer agent by inducing apoptosis, or programmed cell death, in tumor cells. A key aspect of its mechanism is its ability to sensitize cancer cells to apoptosis-inducing ligands, making them more susceptible to cell death signals.

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent because it can selectively induce apoptosis in cancer cells with minimal effect on normal cells nih.govnih.gov. However, some cancer cells are resistant to TRAIL. Research has shown that 5,7-dihydroxyflavone can overcome this resistance. When used in combination with TRAIL at subtoxic concentrations, it induces a strong apoptotic response in various human tumor cell lines, including human hepatocarcinoma HepG2 cells, acute leukemia Jurkat T cells, and cervical carcinoma HeLa cells nih.govnih.gov. Notably, this sensitizing effect was not observed in normal human hepatocytes, suggesting a degree of cancer-cell specificity nih.govnih.gov.

The mechanism by which 5,7-dihydroxyflavone enhances TRAIL-induced apoptosis involves the modulation of key apoptosis-related proteins. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members, are critical regulators of apoptosis nih.govdovepress.com. The ratio of these proteins often determines a cell's fate nih.govdovepress.com.

Studies on HepG2 cells revealed that 5,7-dihydroxyflavone up-regulates the expression of the pro-apoptotic protein Bax while simultaneously attenuating the expression of the anti-apoptotic proteins Bcl-2 and Mcl-1 nih.govnih.gov. Furthermore, the compound decreases the expression of Inhibitor of Apoptosis Proteins (IAPs), which function to block the final execution steps of apoptosis nih.govnih.gov. By shifting the balance towards pro-apoptotic proteins and reducing the presence of apoptosis inhibitors, 5,7-dihydroxyflavone facilitates the induction of apoptosis in cancer cells nih.govnih.gov.

Table 2: Regulation of Apoptosis-Related Proteins by this compound in HepG2 Cells

| Protein | Family/Role | Effect of this compound | Functional Outcome | Reference |

|---|---|---|---|---|

| Bax | Bcl-2 Family (Pro-Apoptotic) | Upregulation of expression | Promotes Apoptosis | nih.govnih.gov |

| Bcl-2 | Bcl-2 Family (Anti-Apoptotic) | Attenuation of expression | Sensitizes to Apoptosis | nih.govnih.gov |

| Mcl-1 | Bcl-2 Family (Anti-Apoptotic) | Attenuation of expression | Sensitizes to Apoptosis | nih.govnih.gov |

| IAPs | Inhibitor of Apoptosis | Attenuation of expression | Facilitates Apoptosis | nih.govnih.gov |

Reduction of Akt and STAT3 Phosphorylation in Neoplastic Cells

This compound, also known as Pinocembrin (B1678385), has been shown to interfere with key signaling pathways that promote the growth and survival of cancer cells. Specifically, it can inhibit the phosphorylation of both Akt (Protein Kinase B) and STAT3 (Signal Transducer and Activator of Transcription 3), two critical nodes in oncogenic signaling.

In breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with this compound led to a significant decrease in the phosphorylation of Akt. nih.gov This inhibitory effect is linked to the upregulation of PTEN (Phosphatase and Tensin Homolog), a known tumor suppressor that negatively regulates the PI3K/Akt pathway. nih.gov By suppressing the phosphorylation of Akt, this compound can halt downstream processes that drive cell proliferation and metastasis in breast cancer cells. nih.gov

Furthermore, in the context of other malignancies such as hepatocellular carcinoma, this compound directly targets the STAT3 signaling pathway. nih.govnih.gov Studies have demonstrated its ability to suppress the phosphorylation of STAT3 at two key residues: Tyrosine 705 (Tyr705) and Serine 727 (Ser727), which are crucial for its activation, dimerization, and nuclear translocation. nih.govresearchgate.net This action disrupts the transcription of STAT3 target genes that are essential for cell cycle progression and survival. nih.govnih.gov

Table 1: Effect of this compound on Akt and STAT3 Phosphorylation in Neoplastic Cells

| Target Protein | Cancer Cell Line | Observed Effect | Associated Mechanism |

|---|---|---|---|

| Phospho-Akt | MCF-7, MDA-MB-231 (Breast Cancer) | Decreased phosphorylation | Upregulation of PTEN protein, inhibiting the PI3K/Akt pathway nih.gov |

| Phospho-STAT3 (Tyr705) | HepG2, Li-7 (Hepatocellular Carcinoma) | Decreased phosphorylation nih.govresearchgate.net | Direct inhibition of the STAT3 signaling pathway nih.govnih.gov |

| Phospho-STAT3 (Ser727) | HepG2, Li-7 (Hepatocellular Carcinoma) | Decreased phosphorylation nih.govresearchgate.net | Direct inhibition of the STAT3 signaling pathway nih.govnih.gov |

Suppression of STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells

The anti-proliferative effects of this compound have been significantly linked to its ability to inhibit the STAT3 signaling pathway in hepatocellular carcinoma (HCC) cells. nih.govnih.gov Constitutive activation of STAT3 is a known driver of hepatocarcinogenesis, making it a key therapeutic target. mdpi.com

Research on the HCC cell lines HepG2 and Li-7 has shown that this compound significantly reduces the phosphorylation of STAT3 at both the Tyr705 and Ser727 activation sites. nih.govresearchgate.net This dual inhibition prevents the activation and nuclear translocation of STAT3, thereby blocking its function as a transcription factor. nih.gov Molecular docking studies suggest that this compound has a strong binding affinity to STAT3, potentially explaining its potent inhibitory effect. nih.govnih.gov

The suppression of STAT3 activation by this compound leads to the downregulation of downstream genes that are critical for cell cycle progression. nih.gov Western blot analysis has confirmed a substantial decrease in the expression levels of key cell cycle regulatory proteins, including Cyclin D1, Cyclin E, CDK4 (Cyclin-dependent kinase 4), and CDK6 (Cyclin-dependent kinase 6). nih.govnih.gov This disruption of the cell cycle machinery ultimately results in cell cycle arrest at the G1 phase, inhibiting the proliferation of HCC cells. nih.govnih.gov

Table 2: Downstream Effects of this compound on STAT3 Signaling in HCC Cells

| Target | Cell Line | Effect | Functional Consequence |

|---|---|---|---|

| STAT3 Phosphorylation (Tyr705 & Ser727) | HepG2, Li-7 | Significantly reduced nih.govresearchgate.net | Inhibition of STAT3 activation nih.gov |

| Cyclin D1 | HepG2, Li-7 | Expression suppressed nih.govnih.gov | G1 phase cell cycle arrest nih.govnih.gov |

| Cyclin E | HepG2, Li-7 | Expression suppressed nih.govnih.gov | G1 phase cell cycle arrest nih.govnih.gov |

| CDK4 / CDK6 | HepG2, Li-7 | Expression suppressed nih.govnih.gov | G1 phase cell cycle arrest nih.govnih.gov |

Neuroprotective Mechanisms

Reduction of Oxidative Stress in Neuronal Tissues

This compound exerts significant neuroprotective effects by combating oxidative stress, a key factor in the pathology of neurodegenerative conditions and ischemic brain injury. nih.govmdpi.com Its antioxidant activity is achieved through multiple mechanisms that collectively reduce the burden of reactive oxygen species (ROS) in neuronal tissues. mdpi.comacs.org

In models of global cerebral ischemia-reperfusion, administration of this compound was found to suppress markers of oxidative damage. nih.gov This includes a reduction in lipid peroxides and nitric oxide levels in the hippocampus. nih.gov The compound also decreases the activity of neuronal nitric oxide synthase (nNOS), an enzyme responsible for producing nitric oxide, which can be toxic at high levels. mdpi.comacs.org

Simultaneously, this compound enhances the brain's endogenous antioxidant defenses. mdpi.comacs.org It has been shown to increase the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant that neutralizes free radicals. nih.govmdpi.comacs.org By both reducing the production of harmful ROS and bolstering the cellular antioxidant capacity, this compound helps preserve neuronal integrity and mitigate damage from oxidative insults. acs.org

Table 3: Antioxidant Mechanisms of this compound in Neuronal Tissues

| Biomarker/Enzyme | Effect | Outcome |

|---|---|---|

| Reactive Oxygen Species (ROS) | Reduced production mdpi.comacs.org | Decreased overall oxidative stress |

| Lipid Peroxides | Levels suppressed nih.gov | Protection against cell membrane damage |

| Nitric Oxide (NO) | Levels reduced nih.govmdpi.com | Mitigation of NO-mediated neurotoxicity |

| Glutathione (GSH) | Content increased nih.govmdpi.comacs.org | Enhanced endogenous antioxidant defense |

Attenuation of Neuroinflammation

The neuroprotective capacity of this compound is also strongly linked to its potent anti-inflammatory properties. nih.govmdpi.com Neuroinflammation, often mediated by the activation of microglial cells, contributes significantly to neuronal damage in various neurological disorders. This compound has been shown to suppress microglial activation and the subsequent release of pro-inflammatory mediators. taylorandfrancis.comresearchgate.net

In a rat model of cerebral ischemia-reperfusion, this compound treatment significantly reduced the levels of key inflammatory markers in the hippocampus, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmdpi.com The mechanism underlying this effect involves the inhibition of critical inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. nih.govmdpi.com By preventing the activation of NF-κB, this compound blocks the transcription of numerous pro-inflammatory genes. nih.govmdpi.com This reduction in the inflammatory cascade helps to protect neurons from secondary damage and preserve brain tissue. taylorandfrancis.com

Table 4: Anti-Neuroinflammatory Effects of this compound

| Inflammatory Mediator | Effect | Associated Pathway |

|---|---|---|

| Microglial Activation | Suppressed taylorandfrancis.comresearchgate.net | General anti-inflammatory action |

| Tumor Necrosis Factor-alpha (TNF-α) | Production inhibited nih.govmdpi.com | Inhibition of NF-κB signaling nih.govmdpi.com |

| Interleukin-6 (IL-6) | Production inhibited nih.gov | Inhibition of NF-κB signaling nih.gov |

| Nuclear Factor-kappa B (NF-κB) | Activation suppressed nih.govmdpi.com | Inhibition of upstream signaling (e.g., PI3K/Akt) mdpi.com |

| Myeloperoxidase (MPO) | Activity reduced nih.gov | Decreased neutrophil infiltration |

Bone Metabolism Regulation

Inhibition of Osteoclastogenesis

This compound (Pinocembrin) plays a significant role in regulating bone metabolism by directly inhibiting the formation and function of osteoclasts, the cells responsible for bone resorption. nih.govresearchgate.net This positions it as a potential agent for addressing osteolytic bone diseases characterized by excessive osteoclast activity. nih.govresearchgate.net

In vitro studies using bone marrow macrophages (BMMs), the precursor cells of osteoclasts, have demonstrated that this compound potently inhibits their differentiation into mature osteoclasts. nih.gov This inhibition is induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine that governs osteoclast formation. nih.gov The effect of this compound on osteoclastogenesis is dose-dependent, with higher concentrations leading to a greater reduction in the number of mature, multinucleated osteoclasts. nih.gov

The molecular mechanism involves the suppression of crucial signaling pathways and transcription factors essential for osteoclast differentiation. This compound has been shown to inhibit the RANKL-induced activation of NF-κB, a pivotal transcription factor for osteoclastogenesis. nih.gov Consequently, it downregulates the expression of downstream genes that define the osteoclast phenotype, such as c-Fos and Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), as well as genes for bone-resorbing enzymes like Cathepsin K. nih.gov

Table 5: Effect of this compound on Osteoclastogenesis

| Parameter | Cell Model | Effect | Mechanism |

|---|---|---|---|

| Osteoclast Formation | Bone Marrow Macrophages (BMMs) | Inhibited in a dose-dependent manner nih.gov | Suppression of RANKL-induced differentiation nih.gov |

| NF-κB Activation | BMMs | Inhibited nih.gov | Blockade of a key signaling pathway for osteoclastogenesis nih.gov |

| c-Fos Expression | BMMs | Suppressed nih.gov | Downregulation of a master transcription factor for osteoclasts |

| NFATc1 Expression | BMMs | Suppressed nih.gov | Downregulation of a master transcription factor for osteoclasts |

Suppression of Bone Resorption Activity

This compound, also known as Pinocembrin (PIN), demonstrates a potent capacity to curtail bone resorption. nih.gov The process of bone remodeling involves a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.gov Excessive activity and increased numbers of osteoclasts are primary contributors to osteolytic bone diseases like osteoporosis. nih.gov In vitro studies show that this compound effectively inhibits the functions of osteoclasts. nih.gov When bone marrow macrophages (BMMs) are induced to differentiate into mature osteoclasts, treatment with PIN significantly hinders their bone-resorbing capacity. nih.gov Furthermore, in animal models of estrogen deficiency-induced bone loss, administration of PIN leads to a substantial reduction in serum markers of bone resorption, such as Tartrate-resistant acid phosphatase (TRAcP) and C-terminal telopeptide of type I collagen (CTX-1), signifying its potent ability to suppress bone resorption in a living organism. nih.gov

Disruption of Receptor Activator of NF-κB Ligand (RANKL)-Receptor Activator of NF-κB (RANK) Interaction

The foundational mechanism for this compound's effect on bone resorption lies in its ability to interfere with a critical signaling pathway. The differentiation and function of osteoclasts are heavily dependent on the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.gov The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors is the initial step that triggers their differentiation and activation. nih.govfrontiersin.org

Computational docking studies have shown that this compound can directly bind to RANKL. nih.gov This interaction occurs at or near the site where RANK would normally bind, effectively disrupting the formation of the RANKL-RANK complex. nih.gov By preventing this crucial interaction, this compound blocks the initiation of the signaling cascade required for osteoclastogenesis. nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) and NF-κβ Signaling Pathways in Osteoclasts

The disruption of the RANKL-RANK interaction by this compound has direct consequences on downstream intracellular signaling pathways that are essential for osteoclast development. nih.gov Upon the binding of RANKL to RANK, bridging molecules, notably TNF receptor-associated factor 6 (TRAF6), are recruited. nih.gov This recruitment activates key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB) pathways. nih.govresearchgate.net

Research demonstrates that this compound suppresses the RANKL-induced activation of both MAPK and NF-κB signaling. nih.gov By preventing the initial RANKL-RANK binding, it inhibits the subsequent phosphorylation and activation of key proteins within these pathways, such as p65, a subunit of NF-κB. nih.govnih.gov This modulation is a critical step in its inhibitory effect on osteoclast formation. nih.govnih.gov

Reduction of Nuclear Factor of Activated T-cells, Cytoplasmic 1 (NFATc1) Core Translocation and Reactive Oxygen Species Production

The inhibition of the MAPK and NF-κB pathways culminates in the suppression of the master transcription factor for osteoclastogenesis, the Nuclear Factor of Activated T-cells, Cytoplasmic 1 (NFATc1). nih.govresearchgate.net The activation of NFATc1 is a point of convergence for these upstream signals. nih.gov this compound's influence on the signaling cascade leads to a reduction in both the expression and the crucial translocation of NFATc1 from the cytoplasm into the nucleus. nih.govnih.gov This prevents NFATc1 from initiating the transcription of genes necessary for osteoclast differentiation and function, such as Acp5 (encoding TRAP) and Cathepsin K. nih.gov

In addition to modulating signaling pathways, this compound also affects the production of reactive oxygen species (ROS). RANKL signaling is known to induce ROS generation, which can act as second messengers in signaling pathways that promote osteoclast differentiation. nih.govmdpi.com By inhibiting the upstream RANKL-RANK interaction and subsequent signaling cascades, this compound leads to a reduction in the production of these reactive oxygen species, further contributing to the suppression of osteoclastogenesis. nih.govnih.gov

Antimicrobial Activities

This compound has demonstrated a notable range of antimicrobial properties, exhibiting efficacy against both Gram-negative and Gram-positive bacteria. escholarship.orgresearchgate.netnih.govscispace.com Its structural characteristics allow it to interfere with bacterial growth and viability. scispace.commdpi.com

Efficacy Against Gram-Negative Bacterial Strains (e.g., Vibrio cholerae)

While some natural flavanones have shown limited to no inhibition against certain Gram-negative bacteria like Escherichia coli, this compound and its derivatives have displayed significant activity against others. nih.gov Notably, halogenated derivatives of this compound have been shown to possess potent antimicrobial activity against the Gram-negative bacterium Vibrio cholerae. escholarship.orgresearchgate.netnih.gov Selected flavonoids have been found to inhibit biofilm formation and growth of Vibrio species by disrupting membrane integrity and other virulence factors. nih.gov

Efficacy Against Gram-Positive Bacterial Strains

Studies indicate that Gram-positive bacteria often show a higher susceptibility to this compound compared to Gram-negative bacteria. scispace.com The compound has been shown to completely inhibit the growth of Staphylococcus aureus and Bacillus subtilis. scispace.com Research on Listeria monocytogenes identified this compound as the active compound responsible for bactericidal activity, with a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 0.68 mg/mL. researchgate.net The ratio of MBC to MIC was one, indicating a bactericidal, rather than bacteriostatic, effect. researchgate.net

Table of Antimicrobial Activity for this compound

| Bacterial Type | Species | Activity Noted |

| Gram-Negative | Vibrio cholerae | Susceptible to halogenated derivatives escholarship.orgresearchgate.netnih.gov |

| Gram-Positive | Staphylococcus aureus | Complete growth inhibition scispace.com |

| Gram-Positive | Bacillus subtilis | Complete growth inhibition scispace.com |

| Gram-Positive | Listeria monocytogenes | Bactericidal (MIC/MBC: 0.68 mg/mL) researchgate.net |

Antifungal Activity Against Yeast (e.g., Saccharomyces cerevisiae)

The antifungal properties of flavonoids have been a subject of scientific investigation, although specific data on this compound's activity against the yeast Saccharomyces cerevisiae remains limited in published research. However, studies on structurally related flavonoids provide some insights. For instance, in a study evaluating 20 different flavonoids for their antibiofilm activity against the pathogenic yeast Candida albicans, 5,7-dihydroxyflavone (chrysin) did not exhibit significant antibiofilm effects nih.gov. This suggests that the specific structure of a flavonoid is crucial for its antifungal efficacy and that not all flavonoids are active against all types of yeast.

General studies on yeast, including Saccharomyces cerevisiae, have shown that they can be employed as model organisms to assess the antifungal activity of various natural extracts mdpi.com. Research has explored the antifungal susceptibility of S. cerevisiae to a range of compounds, highlighting the organism's utility in screening for potential antifungal agents nih.gov. While direct evidence is pending, the established methodologies using S. cerevisiae pave the way for future studies to specifically determine the antifungal spectrum and mechanism of this compound against this and other yeasts.

Cardiovascular System Interactions

This compound, also known as Pinocembrin, demonstrates notable interactions with the cardiovascular system, particularly concerning platelet function and lipid regulation.

Flavonoids, as a class, are recognized for their potential to inhibit platelet aggregation, a key process in thrombus formation researchgate.net. The antiplatelet effect of flavanones may be linked to their ability to interact with and stabilize platelet membranes unizg.hr. This non-specific mechanism is related to the lipophilicity of the flavonoid, which allows it to interfere with the signaling cascades that lead to platelet activation and aggregation unizg.hr.

The primary mechanisms by which flavonoids exert their antiplatelet effects involve the inhibition of thromboxane (B8750289) formation and antagonism of thromboxane receptors nih.gov. Platelet activation involves a cascade of events, including the release of agonists like adenosine (B11128) diphosphate (B83284) (ADP) and thromboxane A2 (TxA2), which further recruit and activate platelets. This leads to the activation of glycoprotein (B1211001) IIb/IIIa receptors, which bind to fibrinogen, cross-linking platelets and leading to aggregation. Flavonoids can interfere at various points in this pathway.

Research has indicated that flavonoids can positively modulate lipid profiles, which is a significant factor in cardiovascular health. Studies have shown that supplementation with flavonoids can lead to improvements in lipid profiles by decreasing LDL-cholesterol levels and elevating HDL-cholesterol levels nih.gov. While many studies focus on broad categories of flavonoids or extracts, the potential for specific compounds like this compound is an active area of research. For example, combinations of citrus flavonoids have demonstrated significant reductions in total cholesterol, LDL cholesterol, and triglycerides in hypercholesterolemic individuals nih.govresearchgate.net. The proposed mechanisms often involve the regulation of the LDL receptor (LDLR), a key protein in cholesterol homeostasis nih.gov.

Antihypertensive Mechanisms

Recent studies have elucidated the potent antihypertensive effects of this compound, attributing them to its interaction with key pathways in blood pressure regulation.

A primary mechanism for the antihypertensive effect of this compound is its direct action on endothelial nitric oxide synthase (eNOS) researchgate.net. eNOS is a crucial enzyme in the vascular endothelium that produces nitric oxide (NO), a potent vasodilator. By acting as an agonist, this compound stimulates eNOS activity, leading to increased NO bioavailability. This, in turn, promotes vasorelaxation and a subsequent lowering of blood pressure nih.gov.

In silico molecular docking and dynamic simulations have confirmed that this compound can directly bind to the active pocket of the eNOS enzyme researchgate.net. The activation of eNOS is a complex process that can be triggered by various stimuli, often involving an increase in intracellular calcium (Ca2+) and the phosphorylation of the enzyme at specific sites, such as Ser-1177 nih.govnih.gov. The agonistic action of this compound fits within this broader understanding of flavonoid-mediated vasodilation, which often involves the NO/cGMP signaling pathway oup.comnih.gov.

The agonistic effect of this compound on eNOS translates into a significant impact on systemic blood pressure. In vivo studies using spontaneously hypertensive rats (SHRs) have demonstrated that oral administration of this compound can rapidly alleviate hypertensive symptoms researchgate.net.

A key finding from these studies is the critical role of the eNOS pathway in mediating this effect. When the hypertensive rats were pretreated with L-NAME, a known inhibitor of eNOS, the antihypertensive effects of this compound were nullified. This confirms that the compound's ability to lower blood pressure is dependent on a functional eNOS enzyme researchgate.net. Furthermore, network pharmacology analyses suggest that this compound may act on several different pathways involved in blood pressure regulation, with the eNOS agonism being a central component researchgate.net.

Antioxidant Activity and Free Radical Scavenging Capabilities of this compound

This compound, also known as pinocembrin, is a natural flavonoid that has demonstrated notable antioxidant properties in various studies. Its capacity to neutralize harmful free radicals is a key aspect of its biological activity, contributing to its potential health benefits. This section details the molecular mechanisms underlying its antioxidant actions and presents findings from various in-vitro studies that have quantified its free-radical scavenging abilities.

The antioxidant effect of flavonoids like this compound is intrinsically linked to their molecular structure. The presence of hydroxyl (-OH) groups on the flavonoid's aromatic rings allows it to donate a hydrogen atom or an electron to unstable free radicals, thereby neutralizing them and preventing oxidative damage to cells. The primary mechanisms through which this compound is thought to exert its antioxidant effects include:

Hydrogen Atom Transfer (HAT): In this mechanism, the flavonoid directly donates a hydrogen atom from one of its hydroxyl groups to a free radical, effectively quenching the radical.

Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step process begins with the flavonoid transferring a single electron to a free radical, forming a flavonoid radical cation and an anion. The flavonoid radical cation then releases a proton to become a stable radical.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in aqueous environments. The flavonoid first loses a proton to become an anion, which then donates an electron to the free radical.

The antioxidant and free radical scavenging capabilities of this compound have been substantiated through numerous in-vitro assays. These assays utilize different radical species to assess the compound's effectiveness in various contexts.

One of the most common methods for evaluating antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In a study investigating the antioxidant properties of a pinocembrin-lecithin complex, the scavenging activity of pinocembrin alone against the DPPH radical was observed acs.org. Another study on Mexican brown propolis reported an IC50 value for pinocembrin in the DPPH assay, providing a quantitative measure of its potency researchgate.net. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals researchgate.net.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method to determine antioxidant capacity. Research has shown that this compound is effective in scavenging the ABTS radical cation acs.org.

Beyond these common assays, the efficacy of this compound against highly reactive and biologically relevant free radicals has also been investigated. Studies have demonstrated its ability to scavenge hydroxyl radicals (•OH), which are among the most damaging reactive oxygen species in biological systems acs.org. Furthermore, its capacity to neutralize superoxide (B77818) anion radicals (O2•−) has also been documented, highlighting its broad-spectrum antioxidant potential acs.org.

The following table summarizes the research findings from various in-vitro antioxidant assays conducted on this compound.

| Assay | Compound | Concentration | Result | Reference |

|---|---|---|---|---|

| DPPH Radical Scavenging | This compound (Pinocembrin) | 1.0 mg/mL | Lower than 40.07 ± 1.32% scavenging | acs.org |

| ABTS Radical Scavenging | This compound (Pinocembrin) | 1.0 mg/mL | Lower than 24.73 ± 1.04% scavenging | acs.org |

| Hydroxyl Radical Scavenging | This compound (Pinocembrin) | 1.0 mg/mL | 72.83 ± 1.55% scavenging | acs.org |

| Superoxide-Anion Scavenging | This compound (Pinocembrin) | 1.0 mg/mL | Lower than 59.15 ± 0.86% scavenging | acs.org |

| DPPH Radical Scavenging | This compound (Pinocembrin) | IC50 | >120 µg/mL | researchgate.net |

Structure Activity Relationship Sar Studies of 5,7 Dihydroxyflavanone and Its Derivatives

Correlation Between Chemical Structure and Cellular Biological Effects

The cellular effects of 5,7-dihydroxyflavanone derivatives, such as their anti-inflammatory and antimicrobial activities, are also closely tied to their chemical structures. Modifications to the A and B rings can significantly alter these biological properties.

Pinocembrin (B1678385) (this compound) has been reported to possess anti-inflammatory properties. nih.govmdpi.com SAR studies have shown that the substitution pattern on the A-ring, specifically the presence and position of hydroxyl and methoxy (B1213986) groups, can modulate these effects.

The methylation of hydroxyl groups on the flavonoid structure has been shown to significantly enhance anti-inflammatory properties. nih.gov This is potentially due to increased lipophilicity, which can improve cell membrane affinity and bioavailability. nih.gov In a study of flavanone (B1672756) derivatives, the addition of methoxy groups in the meta-position of the A-ring was found to influence the anti-inflammatory activity. mdpi.com While replacing hydroxyl groups with methoxy groups can sometimes reduce antioxidant activity, it often leads to a more pronounced inhibition of inflammatory pathways. nih.gov

For instance, a study on various flavanones and their effects on nitric oxide (NO) production in LPS-induced macrophages, a marker of inflammation, revealed that specific substitutions on both A and B rings are crucial. mdpi.com While pinocembrin itself shows an anti-inflammatory effect, certain synthetic derivatives with modified A-rings exhibit even greater potency. mdpi.com

A number of this compound derivatives, particularly those with halogen substitutions, have been synthesized and evaluated for their antimicrobial efficacy. nih.govrpi.eduresearchgate.net These studies have shown that the introduction of halide atoms (such as chlorine and bromine) onto the flavanone scaffold can lead to enhanced antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeast. nih.govrpi.eduresearchgate.net

The position and nature of the halogen substituent are critical for determining the antimicrobial spectrum and potency. For example, a series of halogenated this compound derivatives demonstrated significant activity against Gram-positive bacteria, the yeast Saccharomyces cerevisiae, and the Gram-negative bacterium Vibrio cholerae. nih.govrpi.edu It has been observed that fluorine-substituted flavonoids were generally less active than those containing other halogen atoms like chlorine or bromine. beilstein-journals.orgbeilstein-journals.org

The following table summarizes the minimum inhibitory concentrations (MIC) of several halogenated this compound derivatives against various microorganisms.

| Compound | Halide Substitution | Bacillus subtilis (MIC, μM) | Saccharomyces cerevisiae (MIC, μM) | Vibrio cholerae (MIC, μM) |

| Pinocembrin (1) | None | >1000 | >1000 | >1000 |

| Derivative 2 | 2'-Chloro | 250 | 250 | 500 |

| Derivative 3 | 3'-Chloro | 63 | 63 | 63 |

| Derivative 4 | 4'-Chloro | 125 | 125 | 125 |

| Derivative 5 | 2'-Bromo | 250 | 250 | 250 |

| Derivative 6 | 3'-Bromo | 31 | 31 | 31 |

| Derivative 7 | 4'-Bromo | 31 | 31 | 31 |

Data from a study on the antimicrobial efficacy of synthesized this compound derivatives. nih.gov

Pharmacological Investigations and Therapeutic Potential of 5,7 Dihydroxyflavanone

Preclinical Efficacy in Disease Models

Anti-Cancer Efficacy in Tumor Xenograft Models (e.g., HepG2 Tumor Xenograft)

In preclinical studies, 5,7-Dihydroxyflavanone has demonstrated notable anti-cancer efficacy, particularly when used in combination therapies. Research involving a human hepatocarcinoma (HepG2) tumor xenograft model in mice showed that the combination of this compound and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) led to a significant reduction in tumor burden. mdpi.com While this compound alone showed some inhibitory effects on tumor growth, its synergy with TRAIL was marked, enhancing the therapeutic outcome. mdpi.com This suggests that this compound can sensitize cancer cells to other apoptosis-inducing agents, thereby augmenting their anti-tumor activity in a live animal model. mdpi.com

Interactive Data Table: Effect of this compound and TRAIL on HepG2 Tumor Xenograft

| Treatment Group | Outcome | Source |

|---|---|---|

| Control | Standard tumor growth | mdpi.com |

| This compound | Inhibition of tumor growth | mdpi.com |

| TRAIL | Inhibition of tumor growth | mdpi.com |

Antihypertensive Effects in Animal Models (e.g., Spontaneously Hypertensive Rats)

The therapeutic potential of this compound extends to cardiovascular conditions, specifically hypertension. Studies utilizing spontaneously hypertensive rats (SHRs), a common model for human essential hypertension, have shown that this compound possesses acute antihypertensive effects. nih.gov Oral administration of the compound was found to alleviate hypertensive symptoms within 30 minutes. nih.gov The mechanism behind this effect is believed to involve the compound acting as an agonist on endothelial nitric oxide synthase (eNOS), a key enzyme in regulating vascular tone. nih.gov The activation of eNOS leads to the production of nitric oxide, a potent vasodilator, which helps to lower blood pressure. nih.gov Notably, this antihypertensive action did not appear to affect the heart rate or pulse pressure difference in the animal models. nih.gov

Therapeutic Effects in Osteolytic Bone Disease Models

Scientific literature from the conducted searches does not provide specific data on the therapeutic effects of this compound in osteolytic bone disease models. While research exists on other related flavonoid compounds, such as 7,8-dihydroxyflavone (B1666355) and Pinocembrin (B1678385), in the context of osteoporosis and bone resorption, specific preclinical studies on this compound for these conditions were not identified.

Toxicity and Safety Profiles

In Vitro Cytotoxicity Assessments on Mammalian Cell Lines (e.g., HepG2 cells)

The safety profile of this compound has been investigated through in vitro cytotoxicity assessments on various mammalian cell lines. In studies involving human hepatocarcinoma HepG2 cells, this compound, when combined with TRAIL at subtoxic concentrations, induced a strong apoptotic response. mdpi.com This indicates a pro-apoptotic potential in cancer cells. Crucially, the same study found that this sensitization to TRAIL-induced cell death was not observed in normal human hepatocytes (L-O2 cell line). mdpi.com This suggests a degree of selectivity, where this compound may preferentially affect cancer cells while sparing normal, non-transformed cells, which is a highly desirable characteristic for a potential therapeutic agent. mdpi.com

Interactive Data Table: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Observation | Source |

|---|---|---|---|

| HepG2 | Human Hepatocarcinoma | Induced strong apoptotic response when combined with TRAIL | mdpi.com |

| Jurkat T cells | Acute Leukemia | Induced strong apoptotic response when combined with TRAIL | mdpi.com |

| HeLa | Cervical Carcinoma | Induced strong apoptotic response when combined with TRAIL | mdpi.com |

In Vivo Tolerance and Safety Evaluation in Animal Models (e.g., mice)

In vivo safety evaluations in animal models have corroborated the favorable toxicity profile suggested by in vitro studies. In a 28-day experiment involving a hepatocarcinoma xenograft model, mice treated with this compound, both alone and in combination with TRAIL, tolerated the treatment well. mdpi.com A key indicator of systemic toxicity, the body weight of the mice, showed no significant differences between the treatment groups and the control group over the course of the experiment. mdpi.com This lack of apparent toxicity suggests that this compound is well-tolerated in vivo at doses that result in significant anti-tumor effects. mdpi.com

Differential Effects on Normal Human Cells (e.g., L-O2 hepatocytes)

Investigations into the pharmacological profile of this compound, also known as Pinocembrin, have included assessments of its effects on normal human cells to determine its cytotoxic selectivity. Research indicates that the compound's impact is highly dependent on the cell type and concentration, demonstrating a range of effects from minimal cytotoxicity to protective actions.

Studies on normal human vascular smooth muscle cells (VSMCs) have provided specific data on the concentration-dependent effects of this compound. An MTT assay, which measures cell viability, was used to determine cytotoxicity after 24 hours of treatment. The findings revealed that at concentrations between 25 and 100 μM, this compound had no significant impact on the viability of VSMCs mdpi.com. However, as the concentration increased, a notable cytotoxic effect was observed. At a concentration of 150 μM, cytotoxicity was recorded at 38%, and this increased to 69% at 200 μM mdpi.com. These results demonstrate a clear dose-dependent cytotoxic effect on this normal cell line at higher concentrations.

In contrast to its effects on cancer cells, the antiproliferative impact of this compound on other normal cells appears to be significantly lower. For instance, research on human dermal microvascular endothelial cells (HDMECs) showed that the compound's cytotoxicity was much lower against these non-cancerous cells compared to its effect on PC-3 prostate cancer cells srce.hr. This suggests a degree of selectivity for cancer cells over normal endothelial cells.

Further research on human thymocytes, a type of immune cell, revealed a dual effect. At concentrations between 10–50 μM, this compound suppressed thymocyte proliferation herbmedpharmacol.com. Conversely, at a higher concentration of 150 μM, the compound protected thymocytes from both spontaneous and dexamethasone-induced necrosis and attenuated apoptotic cell death herbmedpharmacol.com. This indicates that this compound can exert both anti-proliferative and protective effects on the same normal cell type, depending on the context and concentration.

Other studies have also highlighted the protective qualities of this flavanone (B1672756). In human aortic endothelial cells, pinocembrin has been shown to offer protection against injury induced by oxidized low-density lipoprotein (oxLDL) mdpi.com. Similarly, it was found to restore cell viability in endothelial cells that were exposed to toxic advanced glycation end products (AGEs) researchgate.netmdpi.com.

While the prompt specifically mentions L-O2 hepatocytes as an example, current research focuses more on other normal human cell lines, such as vascular and immune cells, to characterize the differential effects of this compound.

Data Table: Cytotoxicity of this compound on Vascular Smooth Muscle Cells (VSMCs)

| Concentration (μM) | Treatment Duration | Effect on Cell Viability | Cytotoxicity (%) | Source |

| 25 - 100 | 24 hours | No significant impact | Not significant | mdpi.com |

| 150 | 24 hours | Significant reduction | 38% | mdpi.com |

| 200 | 24 hours | Significant reduction | 69% | mdpi.com |

Preclinical Research Models and Methodologies in 5,7 Dihydroxyflavanone Studies

In Vitro Cellular Models

In vitro models are fundamental in the initial stages of pharmacological research, offering a controlled environment to investigate the cellular and molecular effects of 5,7-dihydroxyflavanone.

Mammalian Cell Lines for Efficacy and Mechanism Studies

A variety of mammalian cell lines have been employed to explore the anticancer, anti-inflammatory, and other biological activities of this compound and its derivatives.

HepG2 (Human Hepatocarcinoma Cells): Studies have utilized HepG2 cells to investigate the anticancer properties of this compound. Research has shown that in combination with TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), this compound can induce a strong apoptotic response in these cells nih.gov. The mechanism involves the upregulation of the pro-apoptotic protein Bax and the attenuation of anti-apoptotic proteins like Bcl-2 and Mcl-1 nih.gov. Furthermore, derivatives of this compound have been evaluated for their cytotoxicity on HepG2 cells, with some halogenated derivatives showing low toxicity, suggesting their potential as pharmacological candidates.

Jurkat T (Human Acute Leukemia Cells): The Jurkat T cell line has been instrumental in demonstrating the apoptosis-sensitizing effects of this compound. Combined treatment with TRAIL at subtoxic concentrations led to a significant apoptotic response in these leukemia cells nih.gov.

HeLa (Human Cervical Carcinoma Cells): Similar to the findings in HepG2 and Jurkat T cells, the combination of this compound and TRAIL has been shown to induce a potent apoptotic response in HeLa cells nih.gov.

RAW 264.7 Macrophages: This murine macrophage cell line is a key model for studying inflammatory processes. Research on a derivative, 5,6,7-trimethoxyflavone, demonstrated a significant inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in LPS-treated RAW 264.7 macrophages nih.gov. This anti-inflammatory effect is mediated through the downregulation of iNOS, COX-2, and various pro-inflammatory cytokines by interfering with the activation of NF-κB, AP-1, and STAT1/3 nih.gov.

CHO/hIR Cells: At present, specific studies utilizing Chinese Hamster Ovary (CHO) cells stably transfected with the human insulin (B600854) receptor (hIR) to investigate the effects of this compound are not readily available in the reviewed literature.

Bone Marrow Macrophages: While direct studies on bone marrow-derived macrophages are limited, research on pinocembrin (B1678385) (a synonym for this compound) has shown that it can stimulate the differentiation of bone marrow-derived mononuclear cells into endothelial progenitor cells (EPCs) and improve their biological functions. This effect is partly mediated through the PI3K-eNOS-NO signaling pathway nih.gov.

| Cell Line | Organism/Tissue of Origin | Key Research Focus with this compound | Observed Effects |

|---|---|---|---|

| HepG2 | Human Liver Carcinoma | Anticancer Activity, Apoptosis | Enhanced TRAIL-induced apoptosis, modulation of apoptotic proteins. Low cytotoxicity for some derivatives. |

| Jurkat T | Human T-cell Leukemia | Apoptosis | Potentiation of TRAIL-induced apoptosis. |

| HeLa | Human Cervical Carcinoma | Apoptosis | Synergistic apoptotic effect with TRAIL. |

| RAW 264.7 Macrophages | Mouse Macrophage | Anti-inflammatory Activity | Inhibition of NO and PGE2 production (by a derivative), downregulation of inflammatory mediators. |

Microbial Strains for Antimicrobial Assays

The antimicrobial properties of this compound and its derivatives have been assessed against a panel of microbial strains.

Gram-negative bacteria: Halogenated derivatives of this compound have exhibited antimicrobial activity against the Gram-negative bacterium Vibrio cholerae. However, natural flavanones have shown no inhibition against E. coli nih.gov.

Gram-positive bacteria: Several halogenated derivatives of this compound have demonstrated potent antimicrobial activity against Gram-positive bacteria nih.gov. Natural flavanones have also shown inhibitory effects against Bacillus subtilis nih.gov.

Saccharomyces cerevisiae: The antimicrobial efficacy of this compound derivatives has been evaluated against the yeast Saccharomyces cerevisiae, with halogenated derivatives showing notable activity nih.govnih.gov.

| Microbial Type | Specific Strain(s) | Key Research Focus with this compound | Observed Effects |

|---|---|---|---|

| Gram-negative bacteria | Vibrio cholerae, E. coli | Antimicrobial Activity | Activity of halogenated derivatives against V. cholerae; no inhibition of E. coli by natural flavanones. |

| Gram-positive bacteria | Bacillus subtilis | Antimicrobial Activity | Inhibition by natural flavanones and potent activity by halogenated derivatives. |

| Yeast | Saccharomyces cerevisiae | Antimicrobial Activity | Inhibition by halogenated derivatives. |

In Vivo Animal Models

Rodent Models for Pharmacological Evaluation

Mice: Mouse models have been used to evaluate the in vivo efficacy of this compound. For instance, in a study on lethal endotoxin (B1171834) shock, pretreatment with a derivative, 5,6,7-trimethoxyflavone, increased the survival rate of mice and reduced serum levels of inflammatory cytokines nih.gov.

Rats: Rat models have been employed to investigate various pharmacological activities. In a model of surgical menopause, chrysin (B1683763) (5,7-dihydroxyflavone) demonstrated anxiolytic-like effects nih.gov.

Spontaneously Hypertensive Rats (SHRs): The SHR model has been utilized to explore the antihypertensive effects of 5,7-dihydroxyflavone. Oral administration of the compound was found to alleviate hypertensive symptoms, an effect that appears to be mediated through the eNOS pathway nih.gov.

Ovariectomized Mice: This model is used to study postmenopausal conditions. While specific studies on this compound in this model were not detailed in the provided context, the use of ovariectomized rats with chrysin suggests its relevance for studying hormonal-related disorders nih.gov.

Tumor Xenograft Models for Anti-Cancer Efficacy

To assess the in vivo anticancer potential of this compound, tumor xenograft models are employed. In one such study, a HepG2 tumor xenograft model in mice was used to demonstrate that the combination of this compound and TRAIL could significantly reduce tumor burden nih.govnih.gov. This combination was well-tolerated by the mice, highlighting its potential therapeutic application nih.govnih.gov.

Ex Vivo Investigations in Tissue and Organ Systems

Ex vivo studies bridge the gap between in vitro and in vivo research by examining the effects of a compound on isolated tissues or organs. A study on a derivative, 5,7-dihydroxy-3,8,4'-trimethoxyflavone, assessed its genotoxic effects on human oral mucosa cells. The findings revealed low toxicity, with minimal cellular changes compared to the positive control, suggesting the safety of the tested concentrations nih.gov. Another study showed that ex vivo preconditioning of endothelial progenitor cells with pinocembrin improved their therapeutic efficacy in a rat model of pulmonary hypertension nih.gov.

Advanced Analytical and Computational Approaches in 5,7 Dihydroxyflavanone Research

Spectroscopic and Chromatographic Techniques for Compound Characterization and Purity Assessment

Precise characterization and stringent purity assessment are fundamental prerequisites for the accurate biological evaluation of 5,7-Dihydroxyflavanone. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound research, HPLC is indispensable for determining the purity of the compound isolated from natural sources or synthesized in the laboratory.

A typical HPLC method for the purity assessment of this compound would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often with a small amount of acid like formic acid or phosphoric acid to improve peak shape. sielc.com The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For instance, in the analysis of related flavonoids, HPLC methods have been developed using a C18 column with a gradient elution of acetonitrile and water, allowing for the successful separation of various flavonoid compounds. researchgate.net In a study involving the extraction of pinocembrin (B1678385) (this compound), HPLC analysis was conducted using an Agilent 1260 Chromatography System, where pinocembrin was separated and detected at a specific retention time and wavelength (289 nm). mdpi.com The purity of commercially available standards for related flavonoids is often stated as ≥98% as determined by HPLC. mdpi.com

Table 1: Illustrative HPLC Parameters for Flavanone (B1672756) Analysis

| Parameter | Example Condition |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~290 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Computational Modeling and Simulation

Computational approaches have become increasingly vital in drug discovery and development, providing insights into the molecular interactions of compounds like this compound with biological targets. These in silico methods can predict binding affinities and mechanisms, thereby guiding further experimental research.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nrfhh.com In the study of this compound, molecular docking is extensively used to investigate its interaction with various protein targets. For example, flavonoids have been docked against targets such as COX-2, topoisomerase II, and various kinases to predict their binding affinity and mode of interaction. nih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores possible binding poses. The results are then scored based on the calculated binding energy, with lower energy values indicating a more favorable interaction. phytopharmajournal.com For instance, a study on various flavonoids against SARS-CoV-2 proteins used molecular docking to identify potential inhibitors, analyzing the binding energies and interactions with key amino acid residues in the protein's active site. nih.gov

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the complex, allowing researchers to observe conformational changes and the persistence of key interactions. morningstar.edu.in The stability of the this compound-protein complex can be evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, the radius of gyration (Rg), and the solvent-accessible surface area (SASA). researchgate.net A stable complex is typically characterized by low and converging RMSD values throughout the simulation. Furthermore, MD simulations can reveal the dynamics of hydrogen bond formation and breakage between the ligand and the protein, providing a more detailed understanding of the binding stability. researchgate.net

To obtain a more quantitative estimation of the binding affinity, binding free energy calculations are performed on the snapshots extracted from MD simulation trajectories. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques for this purpose. nih.govnih.gov These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the solvation free energy. scite.ai The total binding free energy is a sum of various components, including van der Waals, electrostatic, polar solvation, and non-polar solvation energies. frontiersin.org These calculations can help to validate docking results and provide a more accurate ranking of potential inhibitors. idrblab.org

Table 2: Components of Binding Free Energy Calculation

| Energy Component | Description |

| ΔE_vdw | van der Waals energy |

| ΔE_ele | Electrostatic energy |

| ΔG_pol | Polar solvation energy |

| ΔG_npol | Non-polar solvation energy |

| -TΔS | Conformational entropy change upon binding |